N-[4-(Hexyloxy)benzyl]-1-butanamine
Description
N-[4-(Hexyloxy)benzyl]-1-butanamine is a benzylamine derivative characterized by a hexyloxy (C₆H₁₃O-) substituent at the para position of the benzene ring and a butanamine (-NH-C₄H₉) group attached to the benzyl methylene bridge. Its molecular formula is C₁₇H₂₉NO, with a molecular weight of 263.42 g/mol.
Properties
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-3-5-7-8-14-19-17-11-9-16(10-12-17)15-18-13-6-4-2/h9-12,18H,3-8,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVRWKGDBCVPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hexyloxy)benzyl]-1-butanamine typically involves the reaction of 4-(hexyloxy)benzyl chloride with 1-butanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hexyloxy)benzyl]-1-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
N-[4-(Hexyloxy)benzyl]-1-butanamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Hexyloxy)benzyl]-1-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : Alkoxy chain length (hexyl vs. heptyl) can be modulated to tune solubility and reactivity, as demonstrated in triazolone derivatives synthesized from similar precursors .
Research Findings and Implications
Alkoxy Chain Effects : Studies on 4-(hexyloxy/heptyloxy)benzenamine derivatives highlight that increasing alkoxy chain length enhances lipophilicity but may reduce aqueous solubility, impacting bioavailability .
Toxicity Gaps : Both this compound and 4-N-Hexylbenzylamine lack comprehensive toxicological profiles, underscoring the need for further research .
Functional Group Diversity : The incorporation of triazolone rings in related compounds (e.g., 4a/4b in ) demonstrates how structural modifications can alter biological activity and stability .
Conclusion this compound occupies a unique niche among benzylamine derivatives due to its dual hexyloxy and butylamine substituents. Comparative studies with analogues emphasize the importance of alkoxy chain length and functional group diversity in modulating compound behavior. Future research should prioritize systematic toxicity assessments and exploration of structure-activity relationships.
Biological Activity
N-[4-(Hexyloxy)benzyl]-1-butanamine is a chemical compound that has garnered attention for its biological activity, particularly as a selective agonist of the serotonin 5-HT2A receptor. This receptor is implicated in various physiological processes, including mood regulation, cognition, and perception. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and mechanisms of action.
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-(hexyloxy)benzyl chloride and 1-butanamine. The reaction is performed under basic conditions using solvents such as dichloromethane or tetrahydrofuran, often with sodium hydroxide or potassium carbonate as the base.
This compound acts primarily as a selective agonist at the serotonin 5-HT2A receptor. Upon binding to this receptor, it can modulate various signaling pathways, influencing neurotransmitter release and neuronal excitability. This mechanism suggests potential applications in treating mood disorders and other neurological conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Serotonin Agonism | Selective activation of 5-HT2A receptors | |
| Neurotransmitter Modulation | Influences release of serotonin and dopamine | |
| Potential Therapeutic Uses | Mood disorders, anxiety, schizophrenia |
Case Studies
Research has indicated that compounds similar to this compound exhibit significant effects on behavior in animal models. For instance, studies exploring the effects of serotonin receptor agonists have shown improvements in depressive-like behaviors in rodents. This suggests that this compound could be investigated further for its antidepressant potential.
In vitro studies have also demonstrated that this compound can enhance neuronal survival under stress conditions, indicating neuroprotective properties. Such findings are crucial for understanding its implications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other benzylamines that have been studied for their biological activities. For example:
| Compound | Structure Comparison | Biological Activity |
|---|---|---|
| N-[4-(Hexyloxy)benzyl]-1-hexadecanamine | Longer alkyl chain | Similar receptor activity |
| N-[4-(Hexyloxy)benzyl]-1-octanamine | Different alkyl chain length | Varying selectivity at serotonin receptors |
These comparisons highlight the influence of alkyl chain length on receptor selectivity and biological efficacy, suggesting avenues for further research into structure-activity relationships (SAR).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
